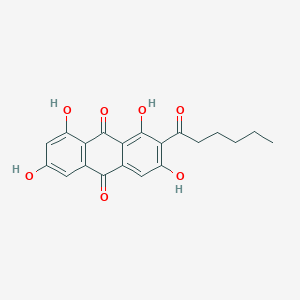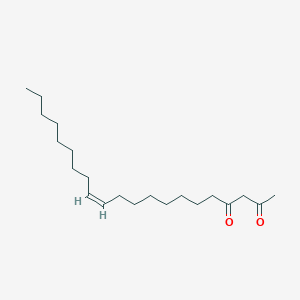
Oleoyl acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oleoyl acetone (OA) is a chemical compound that belongs to the family of ketones. It is an organic compound that is commonly used in the field of science for various research applications. Oleoyl acetone is known for its unique properties, which make it an ideal candidate for laboratory experiments.
Wirkmechanismus
The mechanism of action of Oleoyl acetone is not fully understood. However, it is known to inhibit the activity of certain enzymes such as lipases and esterases. The compound is also believed to activate the peroxisome proliferator-activated receptor (PPAR) which is involved in the regulation of lipid metabolism.
Biochemische Und Physiologische Effekte
Oleoyl acetone has been shown to have various biochemical and physiological effects. It is known to reduce the level of triglycerides and cholesterol in the blood. The compound is also believed to have anti-inflammatory and antioxidant properties. It has been shown to improve insulin sensitivity and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
Oleoyl acetone has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other reagents. However, the compound has some limitations. It is known to be toxic in high doses and can cause skin irritation. It is also not soluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on Oleoyl acetone. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential as a therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity. Further research is also needed to understand the mechanism of action of Oleoyl acetone and its effects on various metabolic pathways.
Conclusion:
In conclusion, Oleoyl acetone is a unique compound that has several scientific research applications. It is commonly used in the field of biochemistry, pharmacology, and molecular biology. The compound has several advantages for use in laboratory experiments, but also has some limitations. Further research is needed to fully understand the potential of Oleoyl acetone as a therapeutic agent and its mechanism of action.
Synthesemethoden
The synthesis of Oleoyl acetone involves the reaction between oleic acid and acetone. The reaction takes place in the presence of a strong acid catalyst. The process is carried out under controlled conditions to obtain high yields of Oleoyl acetone. The reaction is as follows:
Oleic acid + Acetone → Oleoyl acetone + Water
Wissenschaftliche Forschungsanwendungen
Oleoyl acetone has a wide range of scientific research applications. It is commonly used in the field of biochemistry, pharmacology, and molecular biology. The compound is used as a reagent for the detection of enzymes such as lipases and esterases. Oleoyl acetone is also used in the synthesis of various organic compounds such as fatty acid esters and amides. It is an important intermediate in the production of surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
112-09-4 |
|---|---|
Produktname |
Oleoyl acetone |
Molekularformel |
C21H38O2 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(Z)-henicos-12-ene-2,4-dione |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20(2)22/h10-11H,3-9,12-19H2,1-2H3/b11-10- |
InChI-Schlüssel |
NOFWUNDRGNPPMV-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)CC(=O)C |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)CC(=O)C |
Andere CAS-Nummern |
112-09-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



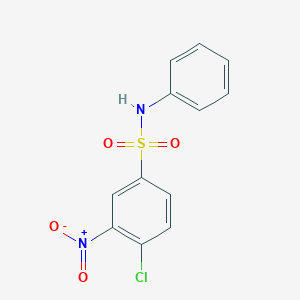
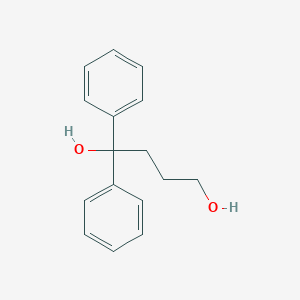
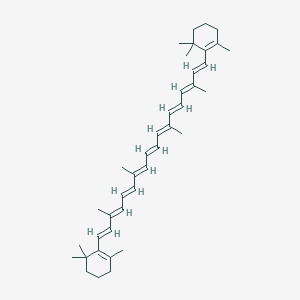
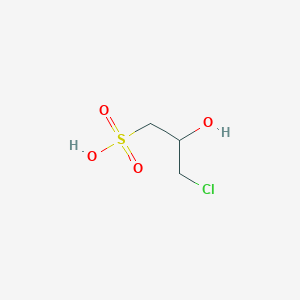

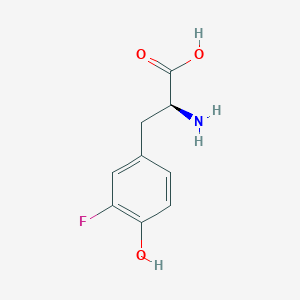
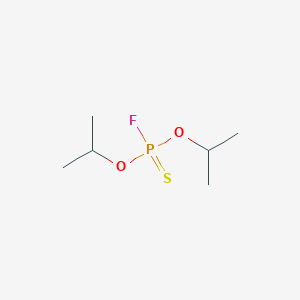
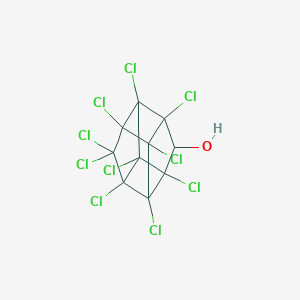



![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)

